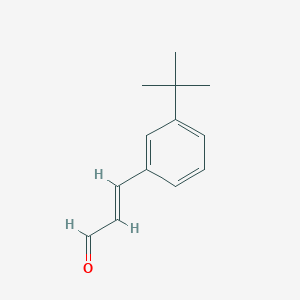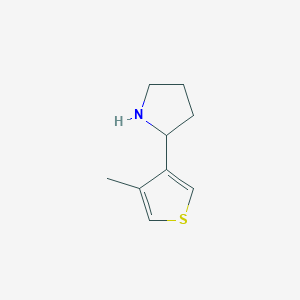
3-(Dimethylamino)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)benzimidamide is a chemical compound with the molecular formula C9H13N3. It belongs to the class of benzimidazole derivatives, which are known for their significant pharmacological activities. Benzimidazole derivatives have been extensively studied for their therapeutic potential, including antiulcer, analgesic, and anthelmintic properties .
Méthodes De Préparation
The synthesis of 3-(Dimethylamino)benzimidamide typically involves the reaction of 3-(dimethylamino)benzonitrile with ammonia or an amine under specific conditions. One common method includes the use of aluminum chloride as a catalyst, which facilitates the reaction between 2-aminobenzonitrile and aromatic amines . The reaction conditions can vary, but they often involve refluxing in a suitable solvent such as ethanol or water.
Industrial production methods for benzimidazole derivatives, including this compound, focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are increasingly being adopted .
Analyse Des Réactions Chimiques
3-(Dimethylamino)benzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Dimethylamino)benzimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)benzimidamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to inhibit enzymes involved in DNA synthesis and repair, which can lead to their anticancer effects. They may also interact with receptors in the central nervous system, contributing to their analgesic and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
3-(Dimethylamino)benzimidamide can be compared with other benzimidazole derivatives, such as:
- 2-(Dimethylamino)benzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Phenylbenzimidazole
These compounds share a similar benzimidazole core structure but differ in their substituents, which can significantly impact their pharmacological activities. For example, 5,6-Dimethylbenzimidazole is a breakdown product of vitamin B12 and has different biological activities compared to this compound .
Propriétés
Formule moléculaire |
C9H13N3 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
3-(dimethylamino)benzenecarboximidamide |
InChI |
InChI=1S/C9H13N3/c1-12(2)8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3,(H3,10,11) |
Clé InChI |
LYYSFVLCXJXISG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


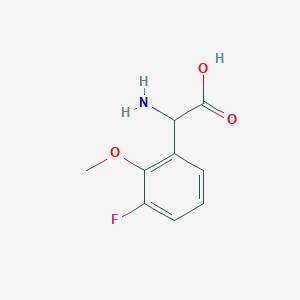
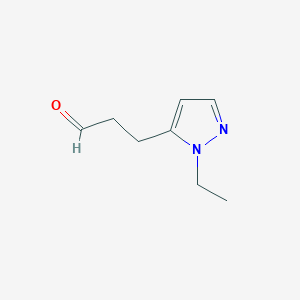
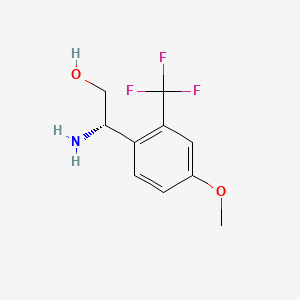
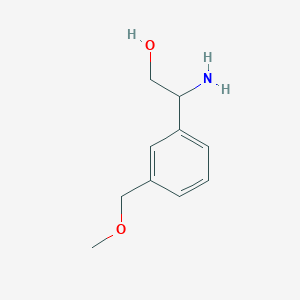


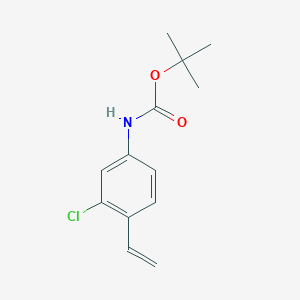
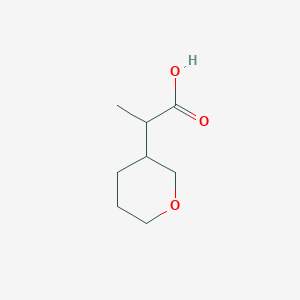
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)
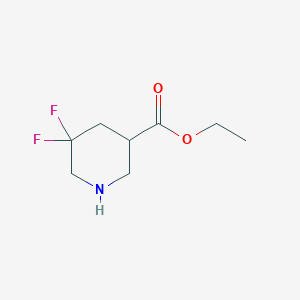

![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)
